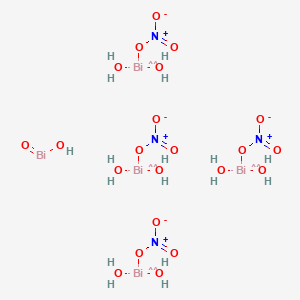
2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid, also known as DCFA, is a synthetic compound that belongs to the class of benzoic acid derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Organic Electronics and Solar Cells
2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid and related compounds have been explored in the field of organic electronics, particularly for enhancing the performance of organic solar cells. A study by Tan et al. (2016) demonstrated the use of halobenzoic acids, including 4-fluorobenzoic acid, in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) to significantly improve conductivity, leading to high-efficiency, indium tin oxide-free organic solar cells (Tan et al., 2016).
Antimicrobial and Antituberculosis Activity
Compounds derived from 4-fluorobenzoic acid have been researched for their antimicrobial properties. Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized hydrazones from 4-fluorobenzoic acid hydrazide and evaluated their antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009).
Synthesis of Biologically Active Molecules
The fluorine-containing phenyl groups, such as in 2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid, are known pharmacophores used in synthesizing new biologically active molecules. Holla et al. (2003) discussed the synthesis of antibacterial agents using such compounds, highlighting their potential in medical applications (Holla et al., 2003).
Vibrational Spectra and Molecular Studies
Detailed molecular studies, such as vibrational spectra analysis, have been conducted on related chloro- and fluorobenzoic acids. Kumar et al. (2015) utilized density functional theory to analyze the vibrational spectra of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, contributing to a deeper understanding of these compounds at the molecular level (J. Senthil kumar et al., 2015).
Environmental Microbiology and Biodegradation
Research into the biodegradation of fluorinated compounds, including those related to 2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid, has been significant. Murphy et al. (2008) studied the degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes, providing insights into the environmental impact and microbial interactions with such compounds (C. Murphy et al., 2008).
Organic Synthesis and Pharmaceutical Applications
The compound has also been used in synthesizing various pharmaceutical agents. Studies like that of Hsieh et al. (2016) have developed methods for creating complex organic molecules starting from similar fluorinated benzoic acids, demonstrating their utility in drug synthesis (Min-Tsang Hsieh et al., 2016).
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-11-4-1-7(5-12(11)15)10-6-8(16)2-3-9(10)13(17)18/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKWBJOCFPXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588089 |
Source


|
| Record name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid | |
CAS RN |
926239-53-4 |
Source


|
| Record name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1367800.png)


![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1367807.png)


![4-[(6-Methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B1367810.png)




![2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1367833.png)
![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1367843.png)